molecular formula C20H37NaO7S B194777 Docusate sodium CAS No. 577-11-7

Docusate sodium

Cat. No. B194777
Key on ui cas rn: 577-11-7
M. Wt: 444.6 g/mol
InChI Key: APSBXTVYXVQYAB-UHFFFAOYSA-M
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Patent
US05858634

Procedure details

To a beaker are added the following ingredients: 632 g methyl methacrylate, 168 g ethylene glycol dimethacrylate, 20 g hexadecane, 266 g Ultraviolet Ray Absorber I, 28.8 g Aerosol OT-100 (dioctyl ester of sodium sulfosuccinic acid) and 16 g 2,2'-azobis(2,4-dimethylvaleronitrile) sold by DuPont under the trade name Vazo 52. The ingredients are stirred until all the solids are dissolved. This solution is added to 3360 g distilled water and stirred with a marine prop type agitator for 5 minutes. The mixture is passed through a Gaulin Mill operated at 3600 rpm, 0.5 gallon/minute flow and a gap of 0.01 inches. This material is then passed through a Crepaco Homogenizer operated at 5000 psi to form the final droplet size. 250 g of the droplet dispersion is placed in a bottle with 12.25 g of a deionized gelatin. The bottle is sealed and reacted in a tumble bath at 52 degrees C. for 16 hours. The particles prepared by this process are stable, contain 3 parts of polymer to 1 part of ultraviolet ray absorber, and have a mean size of about 182 nm.
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:13][CH2:14][CH2:15][O:16][C:17](=[O:21])[C:18]([CH3:20])=[CH2:19])(=[O:12])[C:9]([CH3:11])=[CH2:10].CCCCCCCCCCCCCCCC.CCCCC(COC(CC(S([O-])(=O)=O)C(OCC(CCCC)CC)=O)=O)CC.[Na+].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.CC(N=NC(C#N)(C)C)(C#N)C>>[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3].[CH3:11][C:9]([C:8]([O:13][CH2:14][CH2:15][O:16][C:17]([C:18]([CH3:20])=[CH2:19])=[O:21])=[O:12])=[CH2:10] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
632 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CCCCCCCCCCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
The ingredients are stirred until all the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a beaker are added the following ingredients
DISSOLUTION
Type
DISSOLUTION
Details
are dissolved
ADDITION
Type
ADDITION
Details
This solution is added to 3360 g
DISTILLATION
Type
DISTILLATION
Details
distilled water
STIRRING
Type
STIRRING
Details
stirred with a marine prop type agitator for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to form the final droplet size
CUSTOM
Type
CUSTOM
Details
The bottle is sealed
CUSTOM
Type
CUSTOM
Details
reacted in a tumble bath at 52 degrees C
CUSTOM
Type
CUSTOM
Details
The particles prepared by this process

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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